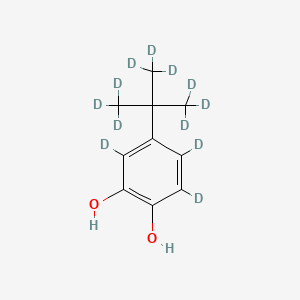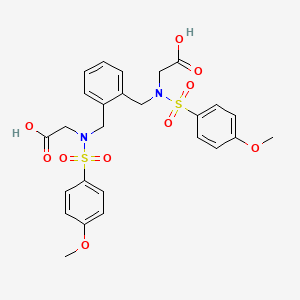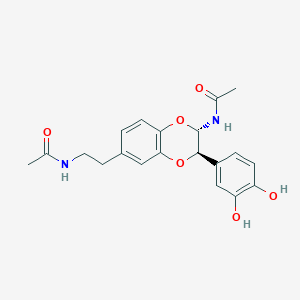
N-Acetyldopamine dimer-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyldopamine dimer-1 is a naturally occurring compound derived from traditional Chinese medicine, specifically from the cast-off shell of the cicada species Cryptotympana. This compound has garnered significant interest due to its potential therapeutic properties, particularly in the treatment of inflammatory diseases and neuroinflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetyldopamine dimer-1 can be synthesized through a series of chemical reactions involving the precursor N-acetyldopamine. The synthesis typically involves oxidative coupling reactions under controlled conditions to form the dimer structure. The reaction conditions often include the use of oxidizing agents such as potassium ferricyanide or enzymes like tyrosinase to facilitate the dimerization process .
Industrial Production Methods
Industrial production of this compound involves the extraction and purification from natural sources, such as the cast-off shells of cicadas. The extraction process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound. The purified compound is then subjected to quality control measures to ensure its purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
N-Acetyldopamine dimer-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone derivatives back to the original dimer structure.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium ferricyanide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, ascorbic acid.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced dimers, and substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
N-Acetyldopamine dimer-1 has a wide range of scientific research applications, including:
Mechanism of Action
N-Acetyldopamine dimer-1 exerts its effects primarily through the inhibition of key inflammatory pathways. It targets molecular pathways such as the Toll-like receptor 4 (TLR4)/nuclear factor kappa-B (NF-κB) and NOD-like receptor thermal protein domain associated protein 3 (NLRP3)/caspase-1 pathways. By binding directly to TLR4, the compound inhibits the activation of these pathways, thereby reducing the production of pro-inflammatory cytokines and reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
N-Acetyldopamine: The monomeric form of the dimer, involved in similar biological processes.
Aspongamide F: A novel N-acetyldopamine dimer with a unique 6/6/6 ring system.
Cicadamides C and D: N-acetyldopamine dimers featuring a seco-benzene system.
Uniqueness
N-Acetyldopamine dimer-1 is unique due to its specific dimeric structure and its potent anti-inflammatory and neuroprotective properties. Unlike its monomeric form, the dimer exhibits enhanced biological activity, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C20H22N2O6 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[2-[(2S,3R)-2-acetamido-3-(3,4-dihydroxyphenyl)-2,3-dihydro-1,4-benzodioxin-6-yl]ethyl]acetamide |
InChI |
InChI=1S/C20H22N2O6/c1-11(23)21-8-7-13-3-6-17-18(9-13)27-19(20(28-17)22-12(2)24)14-4-5-15(25)16(26)10-14/h3-6,9-10,19-20,25-26H,7-8H2,1-2H3,(H,21,23)(H,22,24)/t19-,20+/m1/s1 |
InChI Key |
MXCCEJSRHCXZMV-UXHICEINSA-N |
Isomeric SMILES |
CC(=O)NCCC1=CC2=C(C=C1)O[C@@H]([C@H](O2)C3=CC(=C(C=C3)O)O)NC(=O)C |
Canonical SMILES |
CC(=O)NCCC1=CC2=C(C=C1)OC(C(O2)C3=CC(=C(C=C3)O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



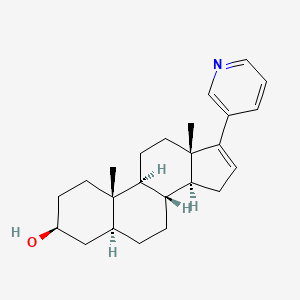
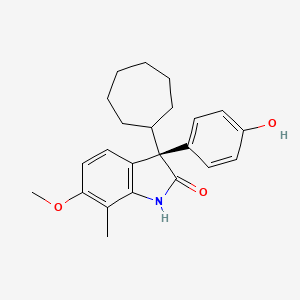
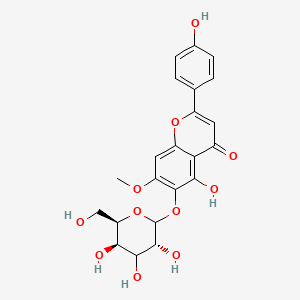
![9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(ethylamino)-1H-purin-6-one](/img/structure/B12390908.png)
![N-[(5R,6R,7R,8S)-5,6,7,8-tetrahydro-6,7-dihydroxy-5-(hydroxymethyl)-2-(2-phenylethyl)imidazo[1,2-a]pyridin-8-yl]-isobutyramide](/img/structure/B12390916.png)
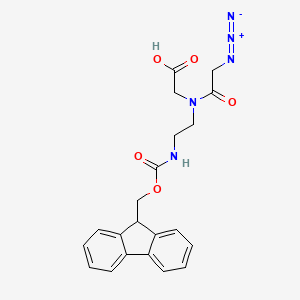
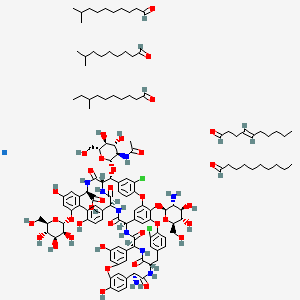
![4-(3-aminoindazol-1-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B12390925.png)
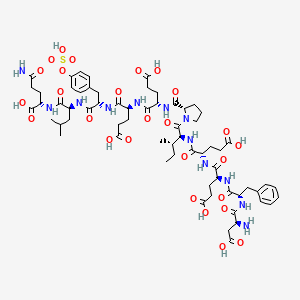
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)-1-naphthyl]benzenesulfonamide](/img/structure/B12390951.png)
![1-[(2R,4R,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390954.png)
